![molecular formula C10H12ClNOS B2570732 (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine CAS No. 10533-64-9](/img/structure/B2570732.png)
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenyl group attached to a sulfanyl group, which is further connected to a methylpropylidene moiety, culminating in a hydroxylamine functional group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-{2-[(4-bromophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine
- (E)-N-{2-[(4-fluorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine
- (E)-N-{2-[(4-methylphenyl)sulfanyl]-2-methylpropylidene}hydroxylamine
Uniqueness
What sets (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine apart is its specific chlorophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(NE)-N-[2-(4-chlorophenyl)sulfanyl-2-methylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-10(2,7-12-13)14-9-5-3-8(11)4-6-9/h3-7,13H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJMXXKBVEBMU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NO)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/O)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2570649.png)
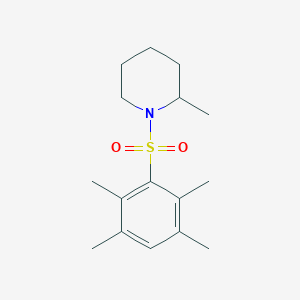
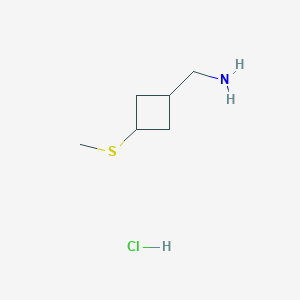
![1-[(3-bromophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2570652.png)
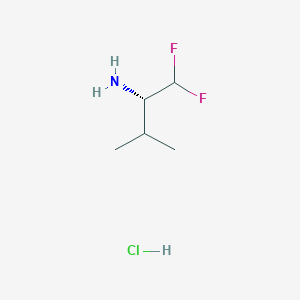
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)
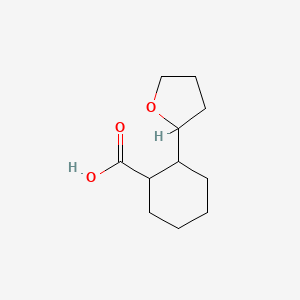
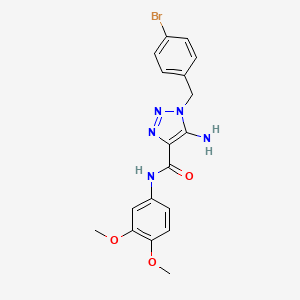
![5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2570666.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)
![N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)
